N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
Properties
IUPAC Name |
N-[[3-(methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-16(2)20(24-31(28,29)13-12-17-8-5-4-6-9-17)21(25)22-15-18-10-7-11-19(14-18)23-30(3,26)27/h4-14,16,20,23-24H,15H2,1-3H3,(H,22,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHYJNDGXAYLD-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC(=CC=C1)NS(=O)(=O)C)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)NCC1=CC(=CC=C1)NS(=O)(=O)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, a sulfonamide derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C19H24N2O4S2
- Molecular Weight : 396.53 g/mol
The structure features a sulfonamide group, which is known for its role in various biological activities, particularly in antimicrobial properties and enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis, thereby exhibiting antimicrobial effects.
- Anti-inflammatory Properties : Some sulfonamide derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated a significant reduction in growth rates of Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antibiotic.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 from activated macrophages. This suggests its potential use in inflammatory diseases such as rheumatoid arthritis.
Case Study 3: Anticancer Potential
Research involving several cancer cell lines revealed that the compound could effectively induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. These findings support further investigation into its use as a chemotherapeutic agent.
Comparison with Similar Compounds
Structural Insights :
- The target compound’s dual sulfonamide groups differentiate it from simpler butanamides like 2-phenoxy-N-[3-(propionylamino)phenyl]butanamide, which lacks sulfonyl linkages .
- Compared to fentanyl derivatives (e.g., β'-phenyl fentanyl), the target compound replaces the piperidine-propanamide framework with sulfonamide substituents, likely reducing opioid receptor affinity but enhancing hydrolytic stability .
Physicochemical Properties
A comparison of key physicochemical parameters is provided below:
Key Observations :
- The target compound’s higher molecular weight and density compared to 2-phenoxy-N-[3-(propionylamino)phenyl]butanamide arise from its bulky sulfonamide groups and styrenyl moiety .
- Its predicted low solubility aligns with trends observed in sulfonamide-rich compounds, which often require formulation aids for bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
